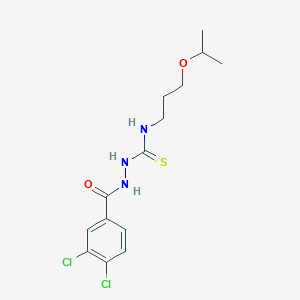![molecular formula C14H9ClFN3OS B4773251 N-(3-chloro-4-fluorophenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide](/img/structure/B4773251.png)
N-(3-chloro-4-fluorophenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide, also known as CFTRinh-172, is a small molecule inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) chloride channels. It has been widely used in scientific research to investigate the physiological and pathological roles of CFTR channels in various tissues and diseases.
Wirkmechanismus
N-(3-chloro-4-fluorophenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide acts as a competitive inhibitor of CFTR channels by binding to the cytoplasmic side of the channel pore. It blocks the movement of chloride ions through the channel, leading to a decrease in chloride and bicarbonate secretion in tissues that express CFTR channels. The exact binding site and mechanism of inhibition of this compound are still under investigation.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects, including:
1. Inhibition of CFTR channel function: this compound blocks the movement of chloride ions through CFTR channels, leading to a decrease in chloride and bicarbonate secretion in tissues that express CFTR channels.
2. Modulation of ion transport: this compound has been shown to affect the transport of other ions such as sodium and potassium in some tissues.
3. Anti-inflammatory effects: this compound has been shown to have anti-inflammatory effects in some animal models of inflammation, possibly through the modulation of ion transport and cytokine production.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-4-fluorophenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide has several advantages and limitations for lab experiments, including:
Advantages:
1. Potent and selective inhibitor of CFTR channels: this compound is a potent and selective inhibitor of CFTR channels, making it a useful tool for studying the physiological and pathological roles of CFTR channels in various tissues and diseases.
2. Commercially available: this compound is commercially available from several chemical suppliers, making it easily accessible to researchers.
3. Well-characterized: this compound has been extensively characterized in terms of its chemical structure, mechanism of action, and pharmacological properties.
Limitations:
1. Non-specific effects: this compound may have non-specific effects on other ion channels or transporters in some tissues, leading to potential confounding effects on experimental results.
2. Limited tissue penetration: this compound may have limited tissue penetration in some tissues, which may limit its effectiveness in certain experimental settings.
3. Potential toxicity: this compound may have potential toxicity or off-target effects in some experimental systems, which should be carefully evaluated before use.
Zukünftige Richtungen
There are several future directions for research on N-(3-chloro-4-fluorophenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide, including:
1. Development of new CFTR channel inhibitors: this compound has served as a lead compound for the development of new CFTR channel inhibitors with improved potency, selectivity, and pharmacokinetic properties. Further research is needed to optimize the structure and properties of these compounds for clinical use.
2. Investigation of CFTR channel regulation: The exact mechanism of CFTR channel regulation and modulation by this compound is still not fully understood. Further research is needed to elucidate the molecular mechanisms of CFTR channel regulation and identify new modulators of CFTR channels.
3. Evaluation of this compound in disease models: this compound has been shown to have potential therapeutic effects in animal models of cystic fibrosis, pancreatitis, and other diseases. Further research is needed to evaluate the safety and efficacy of this compound in clinical trials for these and other diseases.
4. Investigation of non-CFTR effects: this compound may have non-specific effects on other ion channels or transporters in some tissues. Further research is needed to investigate these potential off-target effects and their physiological and pathological implications.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-fluorophenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide has been used in a variety of scientific research applications, including:
1. Investigation of CFTR channel function and regulation: CFTR channels are important for the regulation of chloride and bicarbonate transport in many tissues, including the airways, pancreas, and intestines. This compound has been used to block CFTR channels and study their physiological and pathological roles in various diseases such as cystic fibrosis, diarrhea, and pancreatitis.
2. Drug discovery and development: this compound has been used as a lead compound for the development of new CFTR channel inhibitors with improved potency, selectivity, and pharmacokinetic properties. These compounds have the potential to be developed into new therapies for CF and other diseases.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(3-cyanopyridin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFN3OS/c15-11-6-10(3-4-12(11)16)19-13(20)8-21-14-9(7-17)2-1-5-18-14/h1-6H,8H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFAVSKAHXWSGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SCC(=O)NC2=CC(=C(C=C2)F)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-methyl-1,3-thiazol-2-yl)thio]-1-(4-nitrophenyl)ethanone](/img/structure/B4773168.png)
![9-[(3-fluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4773185.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-1-azepanecarbothioamide](/img/structure/B4773188.png)
![[2-({3-[(cyclohexylamino)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl}amino)-2-oxoethoxy]acetic acid](/img/structure/B4773196.png)

![ethyl [2-({[(2-bromophenyl)amino]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B4773203.png)
![2-[(6-acetyl-4-hydroxy-5-methylthieno[2,3-d]pyrimidin-2-yl)thio]-1-phenylethanone](/img/structure/B4773212.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4773214.png)


![3-[2-(1-azepanyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1-(4-fluorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4773238.png)
![N-(2-bromophenyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4773245.png)

![N-[2-(dimethylamino)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B4773264.png)